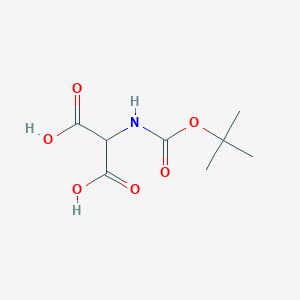

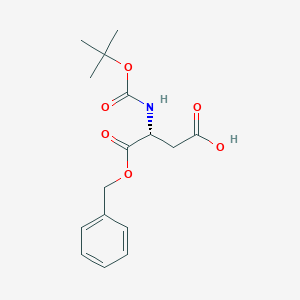

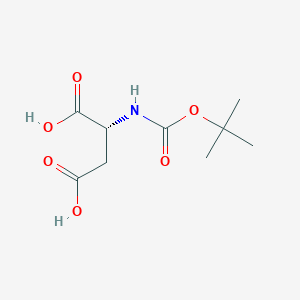

2-((tert-Butoxycarbonyl)amino)malonic acid

Übersicht

Beschreibung

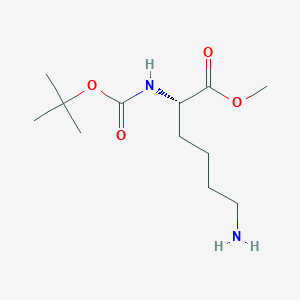

2-((tert-Butoxycarbonyl)amino)malonic acid, also known as diethyl 2-((tert-butoxycarbonyl)amino)malonate, is a compound widely used in organic synthesis. It is particularly valuable in the field of peptide synthesis due to its role as a protecting group for amines. The compound has the molecular formula C12H21NO6 and a molecular weight of 275.30 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)malonic acid typically involves the protection of an amine group using the tert-butoxycarbonyl (Boc) group. This can be achieved under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. Alternatively, the reaction can be carried out in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, ensuring that the compound meets the stringent requirements for use in various applications, particularly in pharmaceutical and chemical industries .

Analyse Chemischer Reaktionen

Types of Reactions

2-((tert-Butoxycarbonyl)amino)malonic acid undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield an amine.

Common Reagents and Conditions

Di-tert-butyl dicarbonate: Used for the protection of amine groups.

Trifluoroacetic acid: Employed for the removal of the Boc protecting group.

Sodium hydroxide: Utilized as a base in the protection reaction.

Major Products Formed

Amine: Formed after the removal of the Boc protecting group.

Carbamic acid: An intermediate in the deprotection process.

Wissenschaftliche Forschungsanwendungen

2-((tert-Butoxycarbonyl)amino)malonic acid is extensively used in scientific research, particularly in the following fields:

Chemistry: It is a crucial intermediate in the synthesis of various organic compounds, especially peptides.

Biology: The compound is used in the study of enzyme mechanisms and protein synthesis.

Medicine: It plays a role in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

Wirkmechanismus

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)malonic acid primarily involves its role as a protecting group for amines. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions during synthesis. The protection is achieved through the formation of a carbamate, which can be removed under acidic conditions to regenerate the free amine .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Diethyl aminomalonate hydrochloride

- Diethyl acetamidomalonate

- Diethyl 2-tert-butoxycarbonylaminomalonate

Uniqueness

2-((tert-Butoxycarbonyl)amino)malonic acid is unique due to its high stability and ease of removal of the Boc protecting group under mild conditions. This makes it particularly valuable in peptide synthesis, where selective protection and deprotection of amine groups are crucial .

Eigenschaften

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]propanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO6/c1-8(2,3)15-7(14)9-4(5(10)11)6(12)13/h4H,1-3H3,(H,9,14)(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDOUGIFZJJVBOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20592972 | |

| Record name | [(tert-Butoxycarbonyl)amino]propanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119881-02-6 | |

| Record name | [(tert-Butoxycarbonyl)amino]propanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclohexylcyclohexanamine;(2R)-4-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid](/img/structure/B558562.png)